

Transcriptomic analysis to validate AZD3355 targets in NASH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lesogaberan hydrochloride*

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AZD3355 in NASH: A Transcriptomic Comparison

A Comparative Guide to the Transcriptomic Validation of AZD3355 Targets in Non-alcoholic Steatohepatitis (NASH)

This guide provides a detailed comparison of the transcriptomic effects of AZD3355 (Lesogaberan), a novel GABA-B receptor agonist, with the established farnesoid X receptor (FXR) agonist Obeticholic Acid (OCA) in the context of Non-alcoholic Steatohepatitis (NASH). The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms and potential therapeutic benefits of these compounds based on available experimental data.

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapies challenging. Transcriptomic analysis provides a powerful tool to understand the molecular changes that drive NASH and to evaluate the efficacy of new therapeutic agents.

AZD3355, initially developed for gastroesophageal reflux disease, has been repositioned as a potential treatment for NASH following a computational drug repositioning strategy.[1][2] It acts as a selective GABA-B receptor agonist.[3] Obeticholic Acid (OCA) is a potent FXR agonist that has been extensively studied in NASH and has shown effects on liver histology and fibrosis.[4][5][6] This guide compares the transcriptomic impact of these two distinct mechanisms on key pathological processes in NASH.

Comparative Transcriptomic Analysis

The following tables summarize the known effects of AZD3355 and Obeticholic Acid on gene expression in relevant preclinical models of NASH. The data for AZD3355 is primarily derived from studies on human hepatic stellate cells (LX-2) and precision-cut liver slices (PCLS).[1][2] The information for Obeticholic Acid is based on its known mechanism as an FXR agonist and findings from various preclinical and clinical studies.[6][7][8]

Table 1: Effect of AZD3355 and Obeticholic Acid on Key Profibrotic and Pro-inflammatory Genes in NASH Models

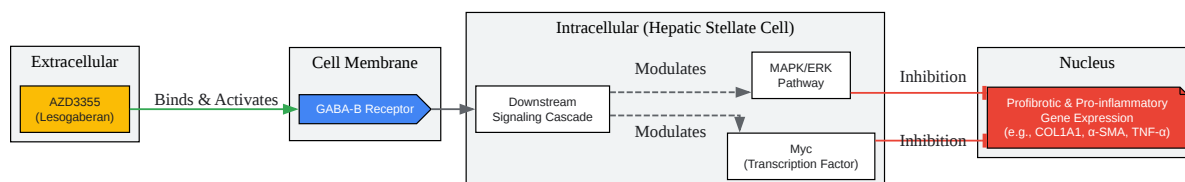
Gene Target	Gene Function	Effect of AZD3355	Effect of Obeticholic Acid (as an FXR agonist)
Profibrotic Genes			
Collagen Type I Alpha 1 (COL1A1)	Major component of the fibrotic scar	Significant Downregulation[1][2]	Indirect Downregulation (via HSC inhibition)[8]
Alpha-Smooth Muscle Actin (α -SMA/ACTA2)	Marker of hepatic stellate cell activation	Significant Downregulation[1][2]	Indirect Downregulation (via HSC inhibition)[8]
Pro-inflammatory Genes			
Tumor Necrosis Factor-alpha (TNF- α)	Key inflammatory cytokine in NASH	Significant Downregulation[1][2]	Downregulation (anti-inflammatory effects) [6]
Key Regulatory Nodes			
Myc	Proto-oncogene involved in cell proliferation	Impacted (Transcriptomic Analysis)[1][2]	Not a primary reported target
MAP Kinases (MAPK)	Signaling pathways in inflammation and fibrosis	Impacted (Transcriptomic Analysis)[1][2]	Modulated by FXR signaling
ERK Kinases (ERK)	Subfamily of MAP kinases	Impacted (Transcriptomic Analysis)[1][2]	Modulated by FXR signaling

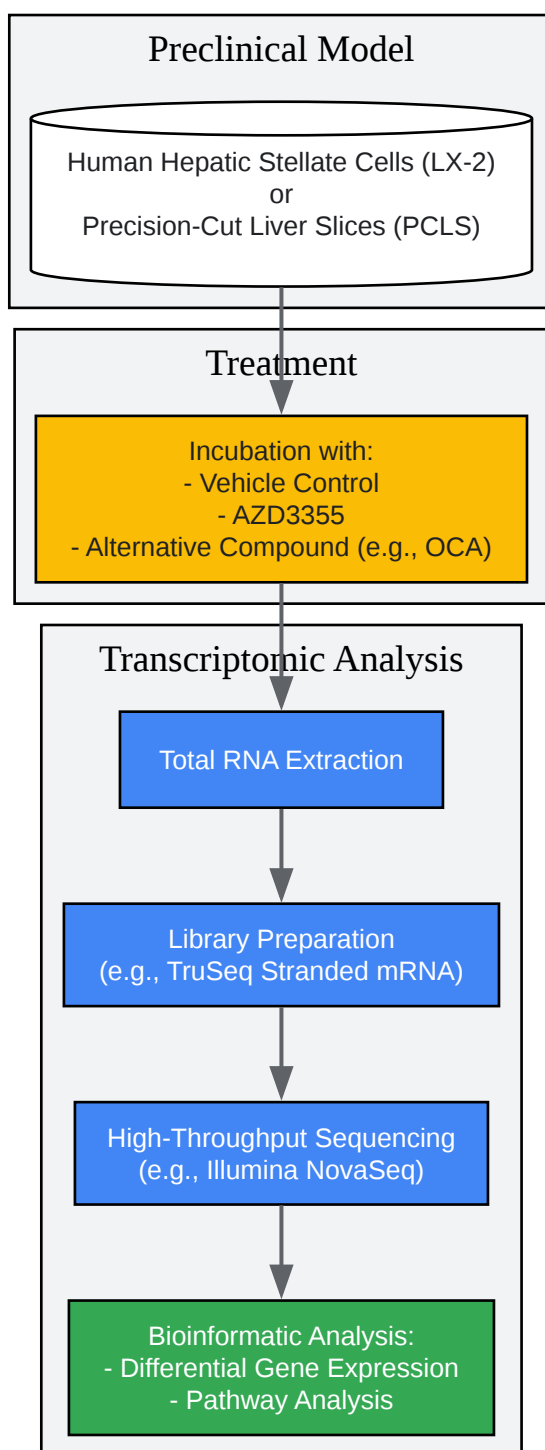
Table 2: Comparison of Signaling Pathways Modulated by AZD3355 and Obeticholic Acid

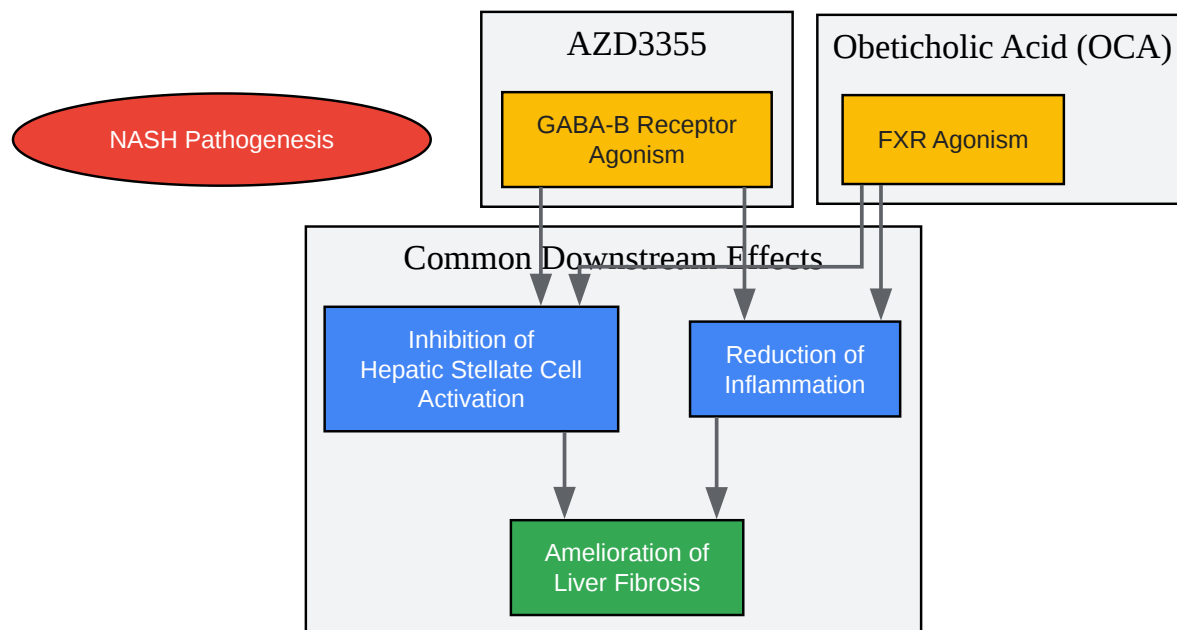
Signaling Pathway	Role in NASH Pathogenesis	Modulation by AZD3355	Modulation by Obeticholic Acid (as an FXR agonist)
GABA-B Receptor Signaling	Newly implicated in hepatic fibrosis	Agonism leads to anti-fibrotic effects	Not a direct target
Farnesoid X Receptor (FXR) Signaling	Regulation of bile acid, lipid, and glucose metabolism	Not a direct target	Potent Agonism, leading to metabolic and anti-inflammatory effects[4][6]
Hepatic Stellate Cell (HSC) Activation	Central driver of liver fibrosis	Inhibition of activation and profibrotic gene expression[1][2]	Inhibition of activation[8]
Inflammatory Signaling (e.g., NF- κ B)	Promotes liver injury and fibrosis	Downregulation of key inflammatory mediators[1][2]	Attenuation of inflammatory responses[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for AZD3355, a typical experimental workflow for transcriptomic analysis in NASH research, and a comparative overview of the pathways targeted by both compounds.







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- To cite this document: BenchChem. [Transcriptomic analysis to validate AZD3355 targets in NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#transcriptomic-analysis-to-validate-azd3355-targets-in-nash]

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